molecular formula C9H10O5 B7880261 4,7-Dimethoxy-1,3-benzodioxol-5-ol

4,7-Dimethoxy-1,3-benzodioxol-5-ol

Cat. No. B7880261
M. Wt: 198.17 g/mol
InChI Key: MVUASTOKPVAAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethoxy-1,3-benzodioxol-5-ol is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Effects on Colon Cancer : A derivative of 4,7-Dimethoxy-1,3-benzodioxol-5-ol, known as apiole, showed significant antitumor effects against human colon cancer cells in vivo. This compound inhibited the growth of these cancer cells through the up-regulation of cell cycle regulators like p53, p21/Cip1, and p27/Kip1, along with a decrease in cyclins D1 and D3 expression. No toxicity was observed at various dosages in mice models (Wei et al., 2012).

  • Synthesis and Chemical Reactions : The chemical synthesis and reactions of this compound derivatives have been explored. One study detailed the preparation of these compounds and their reactions, contributing to the understanding of their chemical properties and potential applications in various fields (Daliacker et al., 1986).

  • Inhibition of Colorectal Carcinoma Cells : Research has indicated that certain derivatives of this compound can inhibit the proliferation of human colorectal carcinoma cells. The study highlighted the importance of the alkyl group chain length at the 5-position and found that the compound apiole exhibited potent inhibitory activity. The compound caused G0/G1 cell cycle arrest and induced apoptosis in cancer cells (Lien et al., 2011).

  • Anti-Inflammatory Properties : A study investigating a major benzenoid compound isolated from Antrodia camphorata, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, found that it significantly decreases the production of pro-inflammatory molecules like nitric oxide, IL-1β, and TNF-α in certain cells. This suggests its potential as a treatment for inflammatory diseases (Shie et al., 2016).

properties

IUPAC Name

4,7-dimethoxy-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-11-6-3-5(10)7(12-2)9-8(6)13-4-14-9/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUASTOKPVAAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)O)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.